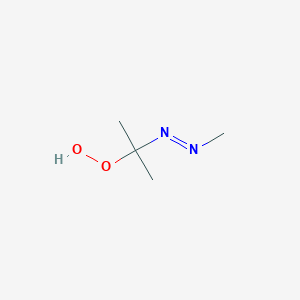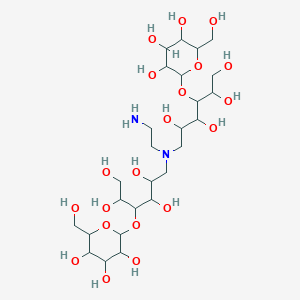
2,5-Diiodo-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Diiodo-4-methyl-1H-imidazole” is a chemical compound with the CAS Number: 149510-85-0 . It has a molecular weight of 333.9 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .
Synthesis Analysis
Imidazole synthesis involves the formation of bonds during the creation of the imidazole . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in functional molecules used in various applications .
Molecular Structure Analysis
The InChI Code for “2,5-Diiodo-4-methyl-1H-imidazole” is 1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) . This indicates the presence of 4 carbon atoms, 4 hydrogen atoms, 2 iodine atoms, and 2 nitrogen atoms in the molecule .
Chemical Reactions Analysis
The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, a nickel-catalyzed cyclization of amido-nitriles has been reported, which proceeds via proto-demetallation, tautomerization, and dehydrative cyclization .
Physical And Chemical Properties Analysis
“2,5-Diiodo-4-methyl-1H-imidazole” is a powder with a melting point of 191-192 degrees Celsius . and is typically stored at 4 degrees Celsius .
Scientific Research Applications
Chemical Research
“2,5-Diiodo-4-methyl-1H-imidazole” is a chemical compound with the CAS Number: 149510-85-0 . It’s often used in chemical research due to its unique properties. It has a molecular weight of 333.9 and a melting point of 191-192 degrees Celsius .
Medicine
Imidazole derivatives, including “2,5-Diiodo-4-methyl-1H-imidazole”, have found applications in medicine . They play a pivotal role in the synthesis of biologically active molecules . These include anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
In synthetic chemistry, imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
Industrial Applications
Imidazole derivatives are also used in industry . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Green Chemistry
In the field of green chemistry, imidazole derivatives have extended the application as ionic liquids and N-heterocyclic carbenes (NHCs) . This is due to the demand for environmentally friendly methods in chemical organic synthesis .
Organometallic Catalysis
Imidazole derivatives are used in organometallic catalysis . They are used in critical strategies, catalytic approaches, and sustainable methodologies based on two, three, and four components .
Mechanism of Action
While the specific mechanism of action for “2,5-Diiodo-4-methyl-1H-imidazole” is not mentioned in the search results, imidazole derivatives are known to be key components in functional molecules used in various applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Safety and Hazards
properties
IUPAC Name |
2,4-diiodo-5-methyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBIXFAUPJOCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314080 |
Source


|
| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodo-4-methyl-1H-imidazole | |
CAS RN |
149510-85-0 |
Source


|
| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)

![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)







